molecular formula C16H12F2N2O B5646408 1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole

1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole

Cat. No. B5646408
M. Wt: 286.28 g/mol
InChI Key: VZTYNNBIXVPFSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole," often involves complex reactions. For example, Cano et al. (1997) described the synthesis of novel pyrazoles with specific substituents, providing insights into the synthetic pathways that might be relevant to our compound of interest (Cano et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is a key area of study. Kumar et al. (2022) investigated the molecular structure of a related pyrazole compound, providing valuable information on the structural characteristics that might be similar to "1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole" (Kumar et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazole derivatives are influenced by their molecular structure. Studies like the one by Karrouchi et al. (2019) on the chemical properties of similar compounds provide insights into the reactivity and potential applications of our compound (Karrouchi et al., 2019).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Research by Naveen et al. (2018) on the crystal structure of similar compounds can shed light on the physical characteristics of "1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole" (Naveen et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are key to understanding the potential applications of pyrazole derivatives. The work of Mary et al. (2015) on the molecular docking and chemical properties of a related compound provides relevant insights (Mary et al., 2015).

properties

IUPAC Name

1-[3-[4-(difluoromethoxy)phenyl]phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O/c17-16(18)21-15-7-5-12(6-8-15)13-3-1-4-14(11-13)20-10-2-9-19-20/h1-11,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTYNNBIXVPFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole

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